
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. It is a member of the acetamide class of compounds and has been studied for its mechanism of action and potential biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its potential anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of certain cancer cells and reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its potential as an anti-inflammatory agent. This makes it a useful tool for studying the mechanisms of inflammation and potential therapeutic interventions. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide. One area of interest is its potential as an anti-cancer agent. Studies have shown that the compound can inhibit the growth of certain cancer cells, and further research could explore its potential as a cancer treatment. Another area of interest is the compound's potential as a neuroprotective agent. Studies have shown that the compound can reduce oxidative stress in cells, which may make it a useful tool for studying neurodegenerative diseases. Finally, further research could explore the compound's mechanism of action and potential therapeutic applications in other areas of medicine.
Synthesemethoden
The synthesis of 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been described in the literature. One method involves the reaction of 4-hydroxy-2-methylbenzoic acid with thionyl chloride to form 2-chloro-4-hydroxy-2-methylbenzoic acid. This intermediate is then reacted with pyridine-3-methanol and acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been studied for its potential therapeutic applications. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-7-13(19)4-5-14(11)18(15(20)8-16)10-12-3-2-6-17-9-12/h2-7,9,19H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNPUDHRBPQJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(CC2=CN=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

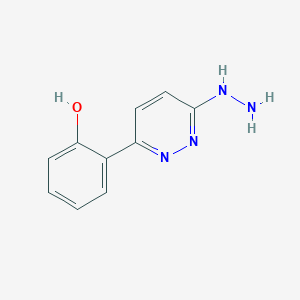
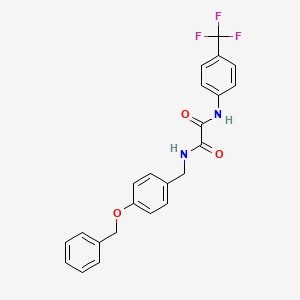

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)
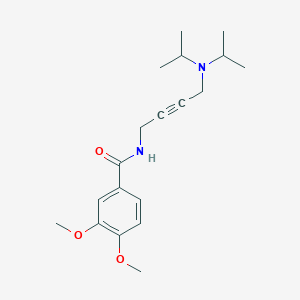
![Methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2984488.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2984489.png)
![4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2984491.png)
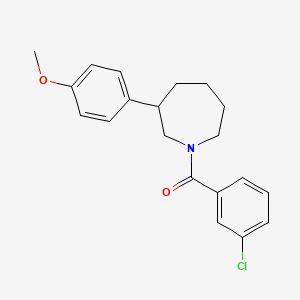
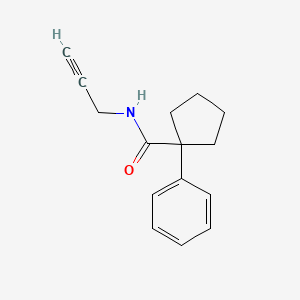

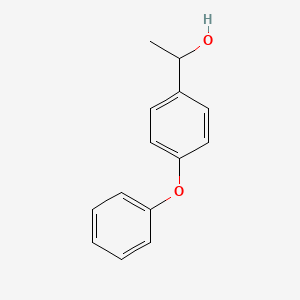
![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B2984499.png)
![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2984502.png)